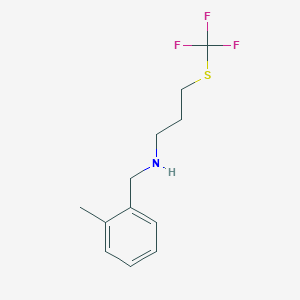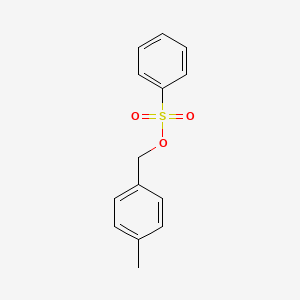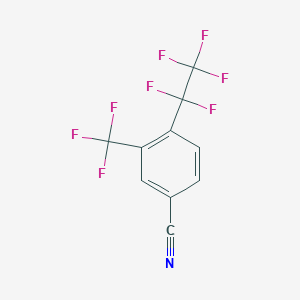![molecular formula C9H14ClN3O B11761820 (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11761820.png)
(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is a synthetic organic compound characterized by the presence of a pyridine ring, an amino group, and a hydroxylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride typically involves the following steps:
Formation of the Aldehyde Intermediate: The starting material, 4-aminobutanal, is synthesized through the reduction of 4-aminobutyronitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Condensation Reaction: The aldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.
Cyclization and Purification: The oxime undergoes cyclization to form the desired product, which is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to convert the oxime group back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N-bromosuccinimide (NBS), halogenated solvents
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Corresponding amine
Substitution: Halogenated pyridine derivatives
科学研究应用
Chemistry
In organic synthesis, (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of biochemical probes due to its ability to interact with biological macromolecules. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for the development of metal-based drugs.
Industry
In the materials science industry, this compound is explored for its use in the synthesis of polymers and other advanced materials with specific properties.
作用机制
The mechanism by which (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- N-(4-aminobutyl)hydroxylamine
- N-(pyridin-3-yl)hydroxylamine
- 4-aminopyridine
Uniqueness
(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is unique due to the presence of both a pyridine ring and a hydroxylamine moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with tailored properties.
属性
分子式 |
C9H14ClN3O |
|---|---|
分子量 |
215.68 g/mol |
IUPAC 名称 |
(NZ)-N-(4-amino-1-pyridin-3-ylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c10-5-1-4-9(12-13)8-3-2-6-11-7-8;/h2-3,6-7,13H,1,4-5,10H2;1H/b12-9-; |
InChI 键 |
NGQBRIXEPATEQZ-MWMYENNMSA-N |
手性 SMILES |
C1=CC(=CN=C1)/C(=N\O)/CCCN.Cl |
规范 SMILES |
C1=CC(=CN=C1)C(=NO)CCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)







![3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11761797.png)


![[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761821.png)

![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)
